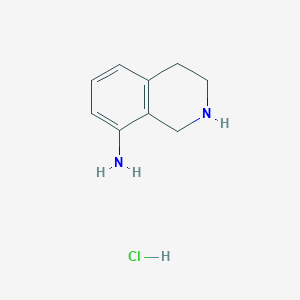

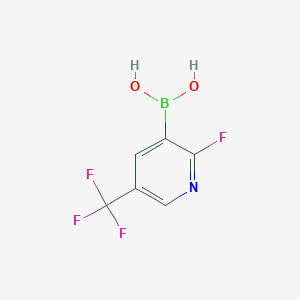

![molecular formula C9H5N3O2 B1396081 8-氰基-咪唑并[1,2-a]吡啶-2-羧酸 CAS No. 1020035-70-4](/img/structure/B1396081.png)

8-氰基-咪唑并[1,2-a]吡啶-2-羧酸

描述

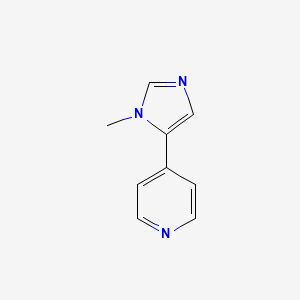

8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the linear formula C11H9N3O2 . It is often used in research and development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These methods are compatible with a broad range of functional groups and can also enable the formation of alkenyl-substituted imidazoheterocycles .Molecular Structure Analysis

The molecular structure of 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid is represented by the InChI code1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3 . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can undergo various chemical reactions, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and can also enable the formation of alkenyl-substituted imidazoheterocycles .Physical And Chemical Properties Analysis

8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid has a molecular weight of 215.21 . It is a white solid at room temperature .科学研究应用

合成和表征

- 全自动连续流合成:通过全自动连续流合成,直接从2-氨基吡啶和溴丙酮酸实现了咪唑并[1,2-a]吡啶-2-羧酸的合成,这是一项重大进展。该过程促进了咪唑并[1,2-a]吡啶-2-甲酰胺(包括Mur连接酶抑制剂)的多步合成,而无需分离中间体(Herath, Dahl, & Cosford, 2010)。

- 由2-氨基吡啶合成:咪唑并[1,2-a]吡啶羧酸衍生物已从市售的2-氨基吡啶中通过多步工艺合成,展示了该化合物的多功能性(Du Hui-r, 2014)。

化学性质和反应性

- 氰基甲基衍生物:已研究咪唑并[1,2-a]吡啶的2-氰基甲基衍生物的反应性,揭示了硝化、溴化、偶氮偶联和亚硝化的潜力,这可能导致形成各种结构有趣的化合物(Kutrov, Kovalenko, & Volovenko, 2008)。

未来方向

Imidazo[1,2-a]pyridines, including 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid, have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthetic methods, studying their biological activities, and developing novel drugs based on these compounds .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of targeted covalent inhibitors (TCIs) for treating cancers .

Mode of Action

The functionalization of imidazo[1,2-a]pyridines, including this compound, often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can be involved in various biochemical reactions, including radical reactions for direct functionalization .

Pharmacokinetics

It’s known that certain substitutions on the imidazo[1,2-a]pyridine scaffold can improve antibacterial activity and increase metabolic stability .

Result of Action

One of the imidazo[1,2-a]pyridine derivatives was found to be a potent anticancer agent for kras g12c-mutated nci-h358 cells .

属性

IUPAC Name |

8-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-2-1-3-12-5-7(9(13)14)11-8(6)12/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBCAETXRMMZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

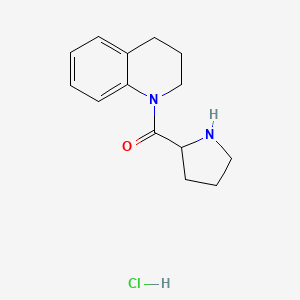

![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

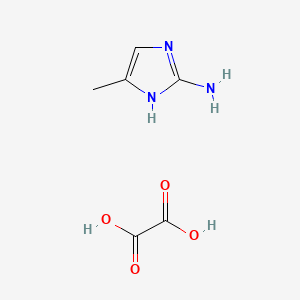

![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)